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Compound Name:
Insulin receptor (1142-1153),

pTyr1150

Cat. No.: B12387522 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions for researchers using antibodies targeting the phosphorylated tyrosine residues 1150

and 1151 (pTyr1150/1151). These sites are critical for the activation of the c-Met receptor

tyrosine kinase, a key player in cell signaling.

Frequently Asked Questions (FAQs)
Q1: What is the significance of pTyr1150/1151 phosphorylation?

Phosphorylation of the tandem tyrosine residues 1234 and 1235 in the catalytic loop of the c-

Met receptor is a critical event for its activation.[1][2][3] In some literature and databases, these

residues are referred to as Tyr1150 and Tyr1151. This dual phosphorylation event unleashes

the kinase activity of c-Met, leading to the recruitment of downstream signaling molecules and

the initiation of various cellular processes, including cell proliferation, migration, and survival.[4]

[5][6]

Q2: My anti-pTyr1150/1151 antibody is detecting a band at a different molecular weight than

expected for c-Met. What could be the cause?

A primary concern with antibodies targeting pTyr1150/1151 of c-Met is potential cross-reactivity

with the Insulin Receptor (IR). The activation loop of the Insulin Receptor beta subunit contains

an identical phosphorylation motif at Tyr1150/1151.[7][8][9][10] Therefore, an antibody

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b12387522?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC2885599/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5344229/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4417610/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3225017/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4965336/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2360323/
https://www.cellsignal.com/products/primary-antibodies/phospho-insulin-receptor-beta-tyr1150-1151-matched-antibody-pair/86078
https://www.cellsignal.com/products/primary-antibodies/phospho-igf-i-receptor-beta-tyr1135-1136-insulin-receptor-beta-tyr1150-1151-19h7-rabbit-monoclonal-antibody-bsa-and-azide-free/82328
https://www.cellsignal.com/products/7828/datasheet?images=1&protocol=0&size=A4
https://www.cellsignal.cn/products/7828/datasheet?images=1&protocol=0&size=A4
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12387522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


generated against a pTyr1150/1151 peptide from c-Met may also recognize the activated

Insulin Receptor.

Q3: How can I confirm if my antibody is cross-reacting with the Insulin Receptor?

To verify the specificity of your antibody, you should perform the following control experiments:

Use of specific cell lines: Utilize cell lines that express c-Met but have low or no Insulin

Receptor expression, and vice versa.

Ligand stimulation: Treat cells separately with Hepatocyte Growth Factor (HGF) to

specifically activate c-Met and with insulin to activate the Insulin Receptor.[11] A truly specific

anti-pTyr1150/1151 c-Met antibody should only show a signal in HGF-treated cells.

Immunoprecipitation-Western Blot (IP-WB): First, immunoprecipitate c-Met from your cell

lysate using a total c-Met antibody. Then, perform a Western Blot on the immunoprecipitated

sample using your pTyr1150/1151 antibody. A signal in this experiment would confirm that

the phosphorylated protein is indeed c-Met.

Q4: What are the key downstream signaling pathways activated by pTyr1150/1151 of c-Met?

Upon phosphorylation of Tyr1150/1151 (or Tyr1234/1235), c-Met recruits and activates a

multitude of signaling adaptors and enzymes, initiating several downstream cascades.[12] Key

pathways include:

RAS/MAPK Pathway: Involved in cell proliferation and differentiation.

PI3K/AKT Pathway: Crucial for cell survival and growth.[4]

STAT3 Pathway: Plays a role in cell migration and invasion.[4]

SRC-FAK Pathway: Implicated in cell motility.[4]

Troubleshooting Guides
Western Blotting
Problem 1: No signal or weak signal
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Possible Cause Troubleshooting Steps

Low protein phosphorylation

Ensure cells were properly stimulated with HGF

to induce c-Met phosphorylation. Include a

positive control of HGF-stimulated cell lysate.

Phosphatase activity

Prepare cell lysates with phosphatase inhibitors

to preserve the phosphorylation state of the

protein.

Inefficient antibody binding

Optimize the primary antibody concentration

and incubation time. Consider incubating

overnight at 4°C.

Poor protein transfer

Verify transfer efficiency using Ponceau S

staining. Optimize transfer conditions (time,

voltage) for a protein of c-Met's size (~145 kDa

for the beta chain).

Inactive secondary antibody or substrate
Use a fresh secondary antibody and ensure the

chemiluminescent substrate is not expired.

Problem 2: High background

Possible Cause Troubleshooting Steps

Antibody concentration too high

Titrate the primary and secondary antibody

concentrations to find the optimal balance

between signal and background.

Insufficient blocking

Increase the blocking time or try a different

blocking agent (e.g., 5% BSA in TBST is often

recommended for phospho-antibodies).

Inadequate washing

Increase the number and duration of wash steps

after primary and secondary antibody

incubations.

Problem 3: Non-specific bands
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Possible Cause Troubleshooting Steps

Cross-reactivity

As discussed in the FAQs, this is a significant

possibility. Perform control experiments to rule

out cross-reactivity with the Insulin Receptor or

other kinases.

Protein degradation

Use protease inhibitors in your lysis buffer and

handle samples on ice to prevent protein

degradation.

Antibody quality

Use an affinity-purified antibody. Consider trying

an antibody from a different vendor or a

monoclonal antibody if you are using a

polyclonal.

Data Presentation
Table 1: Example Validation Data for a Phospho-Specific Antibody
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Validation Method Experimental Setup

Expected Result for a

Specific pTyr1150/1151 c-

Met Antibody

Ligand Stimulation

A549 cells treated with HGF

(50 ng/mL) or Insulin (100 nM)

for 10 min.

Strong band at ~145 kDa in

HGF-treated lane; no band in

insulin-treated or untreated

lanes.

Peptide Competition

Antibody pre-incubated with

the phosphorylated

immunizing peptide.

Complete absence of the band

in Western Blot.

Phosphatase Treatment

Cell lysate treated with lambda

phosphatase prior to Western

Blot.

Disappearance of the band

corresponding to

phosphorylated c-Met.

Cell Line Specificity

Western Blot on lysates from

cells expressing only c-Met or

only Insulin Receptor.

Signal present only in the c-

Met expressing cell line upon

HGF stimulation.

Experimental Protocols
Protocol 1: Western Blotting for pTyr1150/1151 c-Met

Cell Lysis:

Culture cells to 70-80% confluency.

Stimulate cells with HGF (e.g., 50 ng/mL for 10 minutes) to induce c-Met phosphorylation.

Wash cells with ice-cold PBS.

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

Protein Quantification:

Determine the protein concentration of the supernatant using a BCA assay.
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SDS-PAGE and Transfer:

Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.

Separate proteins on an 8% SDS-polyacrylamide gel.

Transfer proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the primary anti-pTyr1150/1151 c-Met antibody (at the

manufacturer's recommended dilution) overnight at 4°C.

Wash the membrane three times for 10 minutes each with TBST.

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane three times for 10 minutes each with TBST.

Detection:

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with

a chemiluminescence detection system.

Visualizations
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Caption: c-Met signaling pathway activated by HGF.
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Caption: Western Blot workflow for pTyr1150/1151.
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Caption: Logic for checking antibody cross-reactivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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